

LC-MS/MS method for Teneligliptin quantification using Teneligliptin-d8 Carboxylic Acid

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Compound of Interest

Compound Name: *Teneligliptin-d8 Carboxylic Acid*

Cat. No.: *B1156581*

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An LC-MS/MS method for the quantification of Teneligliptin in human plasma using **Teneligliptin-d8 Carboxylic Acid** as an internal standard has been developed and validated. This application note provides a detailed protocol for researchers, scientists, and drug development professionals involved in pharmacokinetic studies of Teneligliptin.

Introduction

Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. A robust and sensitive bioanalytical method is crucial for the quantitative determination of Teneligliptin in biological matrices to support pharmacokinetic and toxicokinetic studies. This application note describes a highly selective and sensitive LC-MS/MS method for the quantification of Teneligliptin in human plasma. The method utilizes a stable isotope-labeled internal standard, **Teneligliptin-d8 Carboxylic Acid**, to ensure accuracy and precision.

Experimental

Materials and Reagents

- Teneligliptin reference standard ($\geq 98\%$ purity)
- **Teneligliptin-d8 Carboxylic Acid** internal standard (IS) ($\geq 98\%$ purity, isotopic purity $\geq 99\%$)
- HPLC grade acetonitrile and methanol

- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (with K2EDTA as anticoagulant)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.

- LC System: Shimadzu Nexera X2 or equivalent
- Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
- Analytical Column: A C18 column (e.g., Phenomenex Kinetex C18, 50 x 2.1 mm, 2.6 μ m)

LC-MS/MS Method Parameters

The following tables summarize the optimized chromatographic and mass spectrometric conditions.

Table 1: Chromatographic Conditions

Parameter	Value
Column	Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 μ L
Column Temperature	40 °C
Gradient Program	See Table 2

Table 2: Gradient Elution Program

Time (min)	% Mobile Phase B
0.00	5
0.50	5
2.50	95
3.50	95
3.51	5
5.00	5

Table 3: Mass Spectrometer Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Ion Source Gas 1	50 psi
Ion Source Gas 2	50 psi
Curtain Gas	35 psi
Temperature	500 °C
IonSpray Voltage	5500 V
Collision Gas	Medium

Table 4: MRM Transitions and Compound Parameters

Compound	Q1 (m/z)	Q3 (m/z)	DP (V)	EP (V)	CE (V)	CXP (V)
Teneligliptin	427.2	243.1	100	10	35	12
Teneligliptin-d8 Carboxylic Acid (IS)	364.3	251.2	95	10	30	11

*Note: The MRM transition for **Teneligliptin-d8 Carboxylic Acid** is a predicted value based on its chemical structure and the known fragmentation pattern of Teneligliptin-d8.

Protocols

Standard and Internal Standard Stock Solution Preparation

Preparation

- Teneligliptin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Teneligliptin reference standard and dissolve it in 10 mL of methanol.
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of **Teneligliptin-d8 Carboxylic Acid** and dissolve it in 1 mL of methanol.

Working Solution Preparation

- Teneligliptin Working Solutions: Prepare serial dilutions of the Teneligliptin stock solution with 50:50 (v/v) methanol:water to obtain working solutions for calibration curve and quality control samples.
- Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.

Calibration Curve and Quality Control Sample Preparation

- Calibration Standards: Spike appropriate amounts of the Teneligliptin working solutions into blank human plasma to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL.
- Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: LLOQ (Lower Limit of Quantification), LQC (Low Quality Control), MQC (Medium Quality Control), and HQC (High Quality Control).

Sample Preparation Protocol (Protein Precipitation)

- Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
- Add 50 μ L of plasma sample, calibration standard, or QC to the respective tubes.
- Add 25 μ L of the internal standard working solution (100 ng/mL) to each tube (except for blank samples, to which 25 μ L of 50:50 methanol:water is added).
- Add 200 μ L of acetonitrile to each tube to precipitate the plasma proteins.
- Vortex each tube for 30 seconds.
- Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C.
- Transfer 150 μ L of the supernatant to a clean 96-well plate or autosampler vials.
- Inject 5 μ L of the supernatant into the LC-MS/MS system.

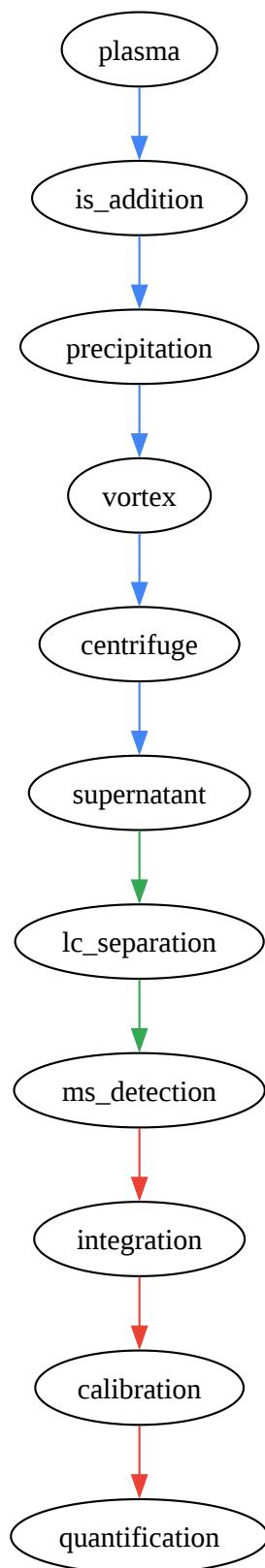
Method Validation Summary

The method was validated according to regulatory guidelines. The following parameters were assessed:

Table 5: Method Validation Results

Parameter	Result
Linearity	
Calibration Range	1 - 1000 ng/mL
Correlation Coefficient (r^2)	> 0.995
Accuracy and Precision	
Intra-day Accuracy	95.2% - 104.5%
Intra-day Precision (%CV)	≤ 8.7%
Inter-day Accuracy	96.1% - 103.8%
Inter-day Precision (%CV)	≤ 9.2%
Matrix Effect	
Normalized Matrix Factor	0.92 - 1.08
Recovery	
Extraction Recovery	> 85%
Stability	
Bench-top Stability (24h)	Stable
Freeze-thaw Stability (3 cycles)	Stable
Long-term Stability (-80°C, 30 days)	Stable

Signaling Pathways and Experimental Workflows



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Caption: Experimental workflow for Teneligliptin quantification.

Conclusion

This application note details a simple, rapid, and robust LC-MS/MS method for the quantification of Teneligliptin in human plasma. The use of a stable isotope-labeled internal standard, **Teneligliptin-d8 Carboxylic Acid**, ensures high accuracy and precision. The method demonstrates excellent linearity, recovery, and stability, making it suitable for high-throughput analysis in pharmacokinetic studies. The detailed protocol provides a reliable starting point for researchers in the field of drug metabolism and pharmacokinetics.

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